2-Chloroethanimidoyl chloride
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Overview
Description
2-Chloroethanimidoyl chloride is an organic compound with the molecular formula C2H3Cl2N It is a derivative of ethanimidoyl chloride, where one of the hydrogen atoms is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroethanimidoyl chloride can be synthesized through the reaction of ethanimidoyl chloride with chlorine gas under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition of the product. Another method involves the reaction of 2-chloroethanamine with thionyl chloride, which results in the formation of this compound and sulfur dioxide as a byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethanimidoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted products.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-chloroethanamide and hydrochloric acid.
Oxidation and Reduction: Although less common, it can undergo oxidation to form corresponding oxides or reduction to form ethanimidoyl chloride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). These reactions are typically carried out in an inert solvent such as dichloromethane at room temperature.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions, often at ambient temperatures.
Oxidation and Reduction: Specific oxidizing or reducing agents are required, and the reactions are usually conducted under controlled conditions to prevent side reactions.
Major Products Formed
Nucleophilic substitution: Substituted ethanimidoyl derivatives.
Hydrolysis: 2-Chloroethanamide and hydrochloric acid.
Oxidation and Reduction: Corresponding oxides or reduced ethanimidoyl chloride.
Scientific Research Applications
2-Chloroethanimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloroethanimidoyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is due to the presence of the electrophilic carbon atom in the imidoyl chloride group, which is susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Ethanimidoyl chloride: Lacks the chlorine substituent, making it less reactive.
2-Chloroethanamide: Formed through hydrolysis of 2-chloroethanimidoyl chloride.
2-Chloroethanol: Contains a hydroxyl group instead of the imidoyl chloride group.
Uniqueness
This compound is unique due to its dual reactivity as both an imidoyl chloride and a chloro-substituted compound. This dual reactivity allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
44169-77-9 |
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Molecular Formula |
C2H3Cl2N |
Molecular Weight |
111.95 g/mol |
IUPAC Name |
2-chloroethanimidoyl chloride |
InChI |
InChI=1S/C2H3Cl2N/c3-1-2(4)5/h5H,1H2 |
InChI Key |
BIPUCAFEURUXAT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=N)Cl)Cl |
Origin of Product |
United States |
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